Ethyl N-2-acetoxyethylnitrosocarbamate

Description

Ethyl N-2-acetoxyethylnitrosocarbamate is a nitrosated carbamate derivative characterized by an acetoxyethyl substituent attached to a nitroso group. Key identifiers include:

- CAS Registry Numbers: CID44138, LS-49934, TB 450 .

- Synonyms: N-(2-Acetoxyethyl)-N-nitrosocarbamic acid ethyl ester, Carbamic acid, (2-(acetyloxy)ethyl)nitroso-, ethyl ester .

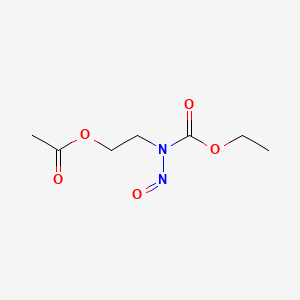

- Structure: The compound features an ethyl carbamate backbone (O=C(O-NR1R2)), where R1 is a nitroso group (-NO) and R2 is a 2-acetoxyethyl moiety (-CH2CH2OAc). The acetoxy group introduces ester functionality, influencing lipophilicity and reactivity .

Properties

CAS No. |

62681-13-4 |

|---|---|

Molecular Formula |

C7H12N2O5 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-[ethoxycarbonyl(nitroso)amino]ethyl acetate |

InChI |

InChI=1S/C7H12N2O5/c1-3-13-7(11)9(8-12)4-5-14-6(2)10/h3-5H2,1-2H3 |

InChI Key |

ZUPMZPDNCIDBJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(CCOC(=O)C)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-2-acetoxyethylnitrosocarbamate typically involves the reaction of ethyl carbamate with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and acetic acid as nitrosating agents. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-2-acetoxyethylnitrosocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamates .

Scientific Research Applications

Ethyl N-2-acetoxyethylnitrosocarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

Biology: The compound is studied for its potential mutagenic and carcinogenic properties, making it a valuable tool in genetic research.

Medicine: Research is ongoing to explore its potential use in cancer treatment due to its ability to induce mutations in cancer cells.

Industry: It is used as a stabilizer in nitrate ester-based energetic materials to inhibit decomposition reactions

Mechanism of Action

The mechanism of action of ethyl N-2-acetoxyethylnitrosocarbamate involves the nitrosation of nucleophilic sites in biological molecules. The nitroso group can react with amines, thiols, and other nucleophiles, leading to the formation of stable adducts. This reactivity is crucial for its mutagenic and carcinogenic effects, as it can induce mutations by modifying DNA and other cellular components .

Comparison with Similar Compounds

Key Observations:

Structural Modifications: Ethyl N-(2-hydroxyethyl)-N-nitrosocarbamate () shares the ethyl carbamate and nitroso group but replaces the acetoxyethyl with a hydroxyethyl group. This substitution increases polarity (lower XLogP3: -0.5 vs. ~0.2) and hydrogen-bonding capacity . Ethyl N-(2-cyanoacetyl)carbamate () substitutes the nitroso group with a cyanoacetyl moiety, reducing molecular weight (156.14 vs. ~203.17) and altering electronic properties due to the electron-withdrawing cyano group .

Physicochemical Properties: The acetoxyethyl group in the target compound enhances lipophilicity compared to the hydroxyethyl analog, as reflected in the higher estimated XLogP3 (~0.2 vs. -0.5). This makes the compound more membrane-permeable .

In contrast, Ethiofencarb and Pyrazophos are thiocarbamates used as pesticides, leveraging their sulfur-containing groups for enzyme inhibition .

Biological Activity

Ethyl N-2-acetoxyethylnitrosocarbamate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on the biological activity of this compound, summarizing key findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is classified as a nitrosocarbamate compound. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 186.18 g/mol

The nitrosocarbamate group is known for its reactivity and potential biological implications, particularly in relation to carcinogenicity and other pharmacological effects.

Antitumor Activity

Research indicates that nitrosocarbamate compounds, including this compound, exhibit varying degrees of antitumor activity. A study reported that certain derivatives showed promise in inhibiting tumor cell proliferation, although specific data on this compound is limited .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of nitrosocarbamates on various cancer cell lines. The results suggest that while some derivatives demonstrate significant cytotoxicity, this compound's specific cytotoxic profile requires further investigation. The cytotoxic effects are often measured using assays such as MTT or XTT, which assess cell viability post-treatment.

Case Studies and Research Findings

-

Synthesis and Evaluation :

A study synthesized this compound alongside other nitrosocarbamates and evaluated their biological activities. The findings indicated that while some compounds exhibited promising antitumor properties, others showed negligible activity . -

Comparative Analysis :

In a comparative analysis of various nitrosocarbamates, this compound was noted for its moderate activity compared to more potent derivatives like nitrosocarbaryl. This suggests a structure-activity relationship where modifications to the nitrosocarbamate framework can significantly influence biological efficacy .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.